2-Bromo-5-chloro-1,8-naphthyridine

Overview

Description

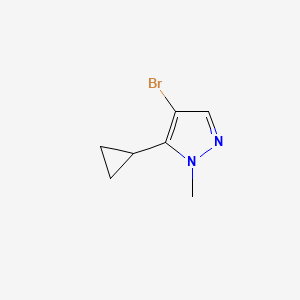

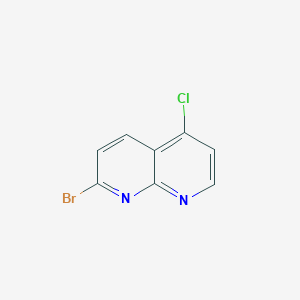

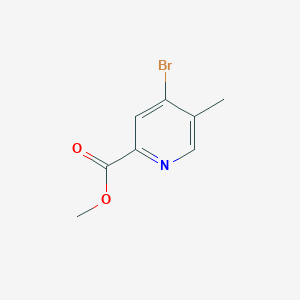

2-Bromo-5-chloro-1,8-naphthyridine is a compound with the molecular formula C8H4BrClN2 . It is used as a raw material for the synthesis of pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-1,8-naphthyridine can be achieved through various methods. One such method involves the thermolysis of the Meldrum’s acid adduct . Another approach includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

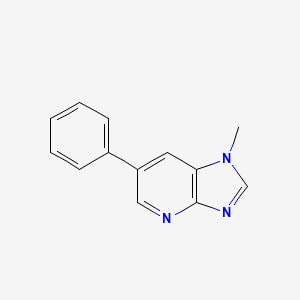

The molecular structure of 2-Bromo-5-chloro-1,8-naphthyridine consists of a naphthyridine core with bromine and chlorine substituents at the 2nd and 5th positions respectively . The InChI code for this compound is 1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H .Chemical Reactions Analysis

The reactivity of 2-Bromo-5-chloro-1,8-naphthyridine has been explored in various chemical reactions. These include reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-5-chloro-1,8-naphthyridine is 243.49 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications

Medicinal Chemistry

“2-Bromo-5-chloro-1,8-naphthyridine” is a derivative of 1,5-naphthyridines, which are of significant importance in the field of medicinal chemistry . Many of these heterocycles exhibit a great variety of biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .

Synthesis of Pharmaceutical Intermediates

“2-Bromo-5-chloro-1,8-naphthyridine” is used as a raw material for the synthesis of pharmaceutical intermediates . These intermediates are crucial in the production of various drugs.

Reactivity Studies

The reactivity of “2-Bromo-5-chloro-1,8-naphthyridine” with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes can be studied . This can lead to the development of new synthetic methodologies.

Ligand Synthesis

“2-Bromo-5-chloro-1,8-naphthyridine” can be used for the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands . These ligands can be used in various chemical reactions and processes.

Material Science

1,8-Naphthyridines, including “2-Bromo-5-chloro-1,8-naphthyridine”, find use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . This makes them valuable in the field of material science.

Green Chemistry

Recent advances in the synthesis of 1,8-naphthyridines include the Friedländer approach using green strategy . This involves the use of eco-friendly, safe, and atom-economical approaches, contributing to the development of sustainable chemistry.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1,8-naphthyridines, a class of compounds to which 2-bromo-5-chloro-1,8-naphthyridine belongs, have been found to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets in various ways, leading to changes in biological activities . The specific interactions and resulting changes would depend on the exact nature and structure of the 1,8-naphthyridine derivative.

Biochemical Pathways

Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name |

2-bromo-5-chloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHLHXDCGSGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857629 | |

| Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-1,8-naphthyridine | |

CAS RN |

1260862-24-5 | |

| Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3046527.png)

![8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B3046532.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3046546.png)

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid](/img/structure/B3046547.png)

![hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B3046548.png)